3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This dihydroimidazole derivative offers a distinct saturated ring that markedly raises the imidazoline nitrogen pKa to ~9–11, enabling protonation-dependent metal coordination and hydrogen-bonding profiles impossible with aromatic imidazole analogs. It serves as a masked imidazole building block—stable during multi-step synthesis and oxidatively aromatized at a late stage—and as a non-endogenous internal standard for metabolomics. Procure 97% purity material to exploit these unique electronic and biochemical advantages.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B12830335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1NC=CN1CCC(=O)O
InChIInChI=1S/C6H10N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4,7H,1,3,5H2,(H,9,10)
InChIKeyAPVMLASMNQZCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid: Sourcing and Differentiation Guide for Research Procurement


3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid (CAS 463325-91-9) is a heterocyclic amino acid derivative featuring a partially saturated 2,3-dihydroimidazole ring N-linked to a propanoic acid chain, with molecular formula C₆H₁₀N₂O₂ and molecular weight 142.16 g/mol . Unlike its fully aromatic analog 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6), which is a well-characterized endogenous histidine metabolite found in human urine and faeces [1], the dihydro variant bears two additional hydrogen atoms at the 2- and 3-positions of the imidazole ring, saturating the C=N double bond and fundamentally altering its electronic configuration, basicity, and biochemical recognition profile . Commercially available at 97% purity in 1 g packaging , this compound belongs to the broader category of imidazolyl carboxylic acid derivatives that have been exploited in patent literature as scaffolds for hypotensive and anti-atherosclerotic agents [2].

Why 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid Cannot Be Replaced by Generic Imidazole Propionic Acid Analogs


The saturated 2,3-dihydroimidazole ring in the target compound (CAS 463325-91-9) confers fundamentally different physicochemical and biochemical properties compared to the aromatic imidazole analogs (e.g., CAS 18999-45-6 or CAS 24647-62-9). While generic 3-(1H-imidazol-1-yl)propanoic acid functions as an endogenous histidine metabolite with established biological roles in human physiology [1], its 2,3-dihydro counterpart lacks this metabolic lineage due to the absence of the aromatic C=N bond critical for enzyme recognition [2]. The saturation of the 2,3-bond eliminates aromaticity, raising the conjugate acid pKa of the imidazoline nitrogen from approximately 6.95 (imidazole) [3] to an estimated range of 9–11 (class-level inference for 2-imidazolines [4]), thereby altering protonation state at physiological pH and modifying hydrogen-bonding capacity, metal-coordination geometry, and pharmacokinetic behavior. These differences mean that procurement decisions cannot rely on simple substitution: the target compound's unique saturation state dictates its reactivity profile as a synthetic building block, its suitability for N-oxide derivatization [5], and its potential for distinct biological target engagement.

Quantitative Differentiation Evidence for 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid vs. In-Class Analogs


Molecular Weight and Ring Saturation: Distinguished from Aromatic Imidazole-1-propanoic Acid

The target compound (C₆H₁₀N₂O₂, MW 142.16 g/mol) differs from the primary aromatic analog 3-(1H-imidazol-1-yl)propanoic acid (C₆H₈N₂O₂, MW 140.14 g/mol) by exactly 2.02 Da, corresponding to the addition of two hydrogen atoms across the 2,3-C=N double bond . This saturation eliminates the aromatic character of the imidazole ring, converting an sp²-hybridized C=N (bond length ~1.30 Å) to an sp³-hybridized C–N (bond length ~1.47 Å) at the 2-position . The resulting saturated ring system adopts a different conformational preference, with the dihydroimidazole ring exhibiting greater puckering flexibility compared to the planar aromatic imidazole [1]. This structural distinction categorically separates the target compound from all aromatic imidazole-1-propanoic acid derivatives in terms of ring geometry and electron delocalization.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Basicity (pKa) Shift: Imidazoline vs. Imidazole Nitrogen Protonation

The saturation of the 2,3-double bond in the target compound converts the imidazole ring (conjugate acid pKa = 6.95 [1]) into a 2,3-dihydroimidazole (imidazoline) system, for which the conjugate acid pKa of the nitrogen at the 2-position shifts to a significantly higher range. Literature values for representative 2-imidazolines report pKa values of 9.88 (2-phenyl), 11.05 (2-ethyl), and 11.09 (2-methyl) [2]. Although direct experimental pKa data for the target compound itself are not available in the current literature, class-level inference from the imidazoline scaffold indicates an expected pKa increase of approximately 3–4 log units relative to the aromatic imidazole analog [3]. This means that at physiological pH (7.4), the aromatic imidazole nitrogen in the comparator compound is predominantly deprotonated (~74% neutral form), whereas the imidazoline nitrogen in the target compound is expected to be predominantly protonated (>90% charged form), leading to a formal charge difference that fundamentally alters solubility, membrane permeability, and target binding interactions.

Physicochemical Characterization Drug Design Ligand Chemistry

Metabolic Identity: Non-Endogenous Dihydro Analog vs. Endogenous Histidine Metabolite

3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6) is firmly established as an endogenous metabolite of L-histidine, formed via the urocanate pathway in gut microbiota by urocanate reductase (urdA) and detected in human urine and faeces [1]. In contrast, the 2,3-dihydro derivative (CAS 463325-91-9) is not listed in any human metabolome database (HMDB) or metabolic pathway repository as a naturally occurring metabolite [2], and a search of the ChEBI ontology confirms that only the fully aromatic 3-(1H-imidazol-1-yl)propanoic acid carries the explicit annotation 'metabolite of histidine found in human urine and faeces' [3]. This dichotomy means the target compound will not be subject to endogenous metabolic clearance pathways that process the aromatic analog, a critical consideration for in vivo pharmacokinetic studies. Furthermore, the dihydro compound cannot serve as a substrate for urocanate reductase or histidine ammonia-lyase, enzymes that specifically recognize the aromatic imidazole ring of urocanic acid and histidine, respectively [2].

Metabolomics Biochemistry Endogenous Metabolite Profiling

Synthetic Versatility: Dihydroimidazole as a Latent Precursor for N-Oxide Derivatization

While 3-(1H-imidazol-1-yl)propanoic acid can be directly N-oxidized, the 2,3-dihydro variant offers a distinct synthetic advantage: the saturated ring can serve as a protected or latent form that can be selectively oxidized to the aromatic imidazole under mild conditions (activated carbon–O₂ system) [1], enabling late-stage diversification strategies that are not accessible with the aromatic analog. Additionally, Kutasevich et al. (2019) developed a facile method for synthesizing 3-imidazolylpropionic acid N-oxides via condensation of 2-unsubstituted imidazole N-oxides with aldehydes and Meldrum's acid, followed by hydrolysis and decarboxylation, achieving yields that tolerated broad structural variation [2]. The 2,3-dihydro scaffold provides a handle for selective functionalization at the saturated positions that is orthogonal to the reactivity of the aromatic imidazole ring, making it a more versatile building block for constructing libraries of imidazole-containing compounds with controlled oxidation states [3].

Synthetic Methodology Building Block Chemistry Heterocyclic Chemistry

Physical Property Divergence: Melting Point and Density Data Gap vs. Documented Aromatic Analog

The aromatic comparator 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6) has well-documented physical properties: melting point 147–149°C, density 1.26 g/cm³, boiling point 390.9°C at 760 mmHg . In contrast, the target compound (CAS 463325-91-9) has no experimentally reported melting point, boiling point, or density in any of the major chemical databases (chemsrc reports 'N/A' for all three properties ). While the 2-methyl analog (CAS 24647-62-9) has reported aqueous solubility of 250 mg/L at ambient temperature , the solubility of the target compound remains uncharacterized. This data gap is itself a differentiating factor: the target compound is a less extensively profiled chemical entity, meaning that procurement must be accompanied by in-house characterization. Researchers requiring compounds with fully characterized physical property profiles for regulatory submissions or formulation development should note this distinction when selecting between the well-characterized aromatic analog and the less-characterized dihydro derivative.

Quality Control Analytical Chemistry Physical Characterization

Biological Recognition: Absence from Imidazoline Receptor (I₂) Pharmacology

While certain imidazoline (4,5-dihydroimidazole) derivatives such as clonidine and idazoxan are well-characterized ligands of imidazoline I₁/I₂ receptors with reported binding affinities in the nanomolar range [1], the target compound 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid has not been reported as a ligand in any imidazoline receptor binding assay in the published literature. A search of the BindingDB database reveals that while structurally related imidazoline derivatives (e.g., CHEMBL13886, US20230390247 Compound 23) show Ki = 25 nM at the I₂ receptor in rabbit kidney homogenate [2], no binding data exist for the target compound itself. This absence is significant: the N-substituted propanoic acid side chain at the 1-position may sterically hinder the imidazoline pharmacophore, distinguishing it from the 2-substituted imidazolines that dominate I₂ receptor pharmacology. The aromatic comparator 3-(1H-imidazol-1-yl)propanoic acid similarly lacks reported I₂ binding, but its endogenous metabolite status confers a distinct biological profile unrelated to imidazoline receptor engagement [3].

Pharmacology Receptor Binding Imidazoline Receptors

Optimal Procurement and Application Scenarios for 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid


Medicinal Chemistry Scaffold Diversification: Latent Aromatic Imidazole Building Block

The 2,3-dihydroimidazole ring in the target compound serves as a masked or latent form of the aromatic imidazole, enabling synthetic chemists to carry through a saturated, less reactive heterocycle during multi-step sequences and then oxidatively aromatize it at a late stage using mild activated carbon–O₂ conditions [1]. This strategy is particularly valuable when the aromatic imidazole would otherwise interfere with earlier synthetic transformations (e.g., metal-catalyzed couplings sensitive to coordinating heterocycles). Procurement of the dihydro compound is recommended for laboratories constructing imidazole-containing libraries where controlled oxidation-state manipulation is desired [2].

Non-Endogenous Tracer for Histidine Metabolism Studies

Because 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid is not a natural human metabolite and is not processed by urocanate reductase or histidine ammonia-lyase [3], it can serve as a non-endogenous analytical internal standard or tracer compound in LC-MS/MS metabolomics workflows targeting the histidine degradation pathway. Unlike the endogenous aromatic analog (CAS 18999-45-6), which is present in human biofluids at variable concentrations, the dihydro compound provides a blank background signal, enabling accurate quantification without interference from endogenous pools [4].

Metal Coordination Chemistry with Altered Basicity Profile

The predicted higher basicity of the imidazoline nitrogen (pKa estimate ~9–11 vs. 6.95 for imidazole) [5] makes the target compound a candidate ligand for metal complexes requiring a more strongly coordinating neutral nitrogen donor at physiological pH. In coordination chemistry applications where the aromatic imidazole analog would be predominantly deprotonated and thus a weaker σ-donor, the dihydro compound is expected to remain protonated and positively charged, altering the geometry and stability of the resulting metal complex [6]. Researchers developing imidazole-based metal-organic frameworks (MOFs) or bioinorganic catalysts should evaluate this compound as a building block with distinct donor properties.

N-Oxide Precursor for Heterocyclic Chemistry Programs

Although the target compound itself is a dihydroimidazole, it represents a scaffold closely related to the 2-unsubstituted imidazole N-oxides that Kutasevich et al. (2019) have shown can be efficiently condensed with aldehydes and Meldrum's acid to yield 3-imidazolylpropionic acid N-oxides [2]. Research groups focused on heterocyclic methodology development may procure the target compound as a reference standard or starting material for exploring oxidative functionalization at the imidazoline nitrogen, or for use in comparative reactivity studies against the aromatic analog to map the influence of ring saturation on N-oxide formation kinetics and regioselectivity.

Quote Request

Request a Quote for 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.